4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in the biochemical processes within the cells .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have exhibited substantial antiviral activity .
Action Environment
It’s known that environmental factors can significantly affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the benzamide core: This can be achieved through the reaction of aniline derivatives with acetic anhydride under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base such as pyridine.
Fluorination and methoxylation: These functional groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like fluorine gas or methoxy compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide and benzamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may serve as a precursor in the synthesis of more complex organic molecules used in various industries.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups may enhance its binding affinity and specificity towards certain biological targets.
Properties
IUPAC Name |
4-acetamido-N-[2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c1-12(23)22-14-5-3-13(4-6-14)18(24)20-9-10-21-28(25,26)15-7-8-17(27-2)16(19)11-15/h3-8,11,21H,9-10H2,1-2H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVCPYGYBMNFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.